molecular formula C42H74N5O11P B14056556 1-Hexadecanoyl-2-{12-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]dodecanoyl}-sn-glycero-3-phosphocholine

1-Hexadecanoyl-2-{12-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]dodecanoyl}-sn-glycero-3-phosphocholine

Cat. No.: B14056556
M. Wt: 856.0 g/mol
InChI Key: QVXAZNMRZNYTNS-PSXMRANNSA-N
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Description

®-2-((12-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)dodecanoyl)oxy)-3-(palmitoyloxy)propyl (2-(trimethylammonio)ethyl) phosphate is a complex organic compound that features a variety of functional groups, including nitro, oxadiazole, and phosphate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((12-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)dodecanoyl)oxy)-3-(palmitoyloxy)propyl (2-(trimethylammonio)ethyl) phosphate typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:

    Formation of the nitrobenzo[c][1,2,5]oxadiazole moiety: This involves nitration of benzo[c][1,2,5]oxadiazole under controlled conditions.

    Attachment of the dodecanoyl group: This step involves the reaction of the nitrobenzo[c][1,2,5]oxadiazole with dodecanoyl chloride in the presence of a base.

    Formation of the palmitoyloxypropyl group: This involves esterification of glycerol with palmitoyl chloride.

    Final coupling: The intermediate compounds are then coupled together under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form amino derivatives.

    Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions.

    Esterification and Hydrolysis: The ester groups can undergo hydrolysis to form the corresponding acids and alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Substitution: Nucleophiles such as amines and thiols can be used.

    Esterification: Typically involves the use of acid chlorides and alcohols in the presence of a base.

Major Products

    Reduction of the nitro group: Forms amino derivatives.

    Hydrolysis of ester groups: Forms palmitic acid and glycerol derivatives.

Scientific Research Applications

Chemistry

This compound can be used as a fluorescent probe due to the presence of the nitrobenzo[c][1,2,5]oxadiazole moiety, which is known for its fluorescent properties.

Biology

In biological research, this compound can be used to study membrane dynamics and lipid interactions due to its amphiphilic nature.

Medicine

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as coatings and polymers, due to its multifunctional nature.

Mechanism of Action

The mechanism of action of ®-2-((12-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)dodecanoyl)oxy)-3-(palmitoyloxy)propyl (2-(trimethylammonio)ethyl) phosphate involves its interaction with cellular membranes. The amphiphilic nature of the compound allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. The nitrobenzo[c][1,2,5]oxadiazole moiety can also participate in redox reactions, potentially leading to the generation of reactive oxygen species.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets ®-2-((12-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)dodecanoyl)oxy)-3-(palmitoyloxy)propyl (2-(trimethylammonio)ethyl) phosphate apart is its multifunctional nature, combining fluorescent properties, amphiphilicity, and potential for redox activity. This makes it a versatile compound for a wide range of scientific applications.

Properties

Molecular Formula

C42H74N5O11P

Molecular Weight

856.0 g/mol

IUPAC Name

[(2R)-3-hexadecanoyloxy-2-[12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanoyloxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C42H74N5O11P/c1-5-6-7-8-9-10-11-12-13-15-18-21-24-27-39(48)54-34-36(35-56-59(52,53)55-33-32-47(2,3)4)57-40(49)28-25-22-19-16-14-17-20-23-26-31-43-37-29-30-38(46(50)51)42-41(37)44-58-45-42/h29-30,36H,5-28,31-35H2,1-4H3,(H-,43,45,52,53)/t36-/m1/s1

InChI Key

QVXAZNMRZNYTNS-PSXMRANNSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-]

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-]

Origin of Product

United States

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